Zelasudil
CAS No.: 2365193-22-0
Cat. No.: VC14594719
Molecular Formula: C22H21F2N7O
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2365193-22-0 |
---|---|
Molecular Formula | C22H21F2N7O |
Molecular Weight | 437.4 g/mol |
IUPAC Name | 4-[5-[(4-cyclopropyl-1H-indazol-5-yl)amino]-1-methyl-1,2,4-triazol-3-yl]-N-(2,2-difluoroethyl)benzamide |
Standard InChI | InChI=1S/C22H21F2N7O/c1-31-22(27-17-9-8-16-15(10-26-29-16)19(17)12-2-3-12)28-20(30-31)13-4-6-14(7-5-13)21(32)25-11-18(23)24/h4-10,12,18H,2-3,11H2,1H3,(H,25,32)(H,26,29)(H,27,28,30) |
Standard InChI Key | HSZPZEGJQCFGDE-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=NC(=N1)C2=CC=C(C=C2)C(=O)NCC(F)F)NC3=C(C4=C(C=C3)NN=C4)C5CC5 |
Introduction
Pharmacological Profile of Zelasudil
Mechanism of Action
Zelasudil exerts its anti-fibrotic effects through selective inhibition of ROCK2, a serine/threonine kinase regulating actin cytoskeleton organization, cell migration, and extracellular matrix deposition . Unlike pan-ROCK inhibitors targeting both ROCK1 and ROCK2 isoforms, zelasudil exhibits >100-fold selectivity for ROCK2, minimizing off-target effects on vascular smooth muscle tone mediated by ROCK1 . This selectivity translates to reduced risk of hypotension, a common limitation of first-generation ROCK inhibitors .
In preclinical models, zelasudil demonstrated pleiotropic effects across fibrosis-related pathways:
-
Gene Expression Modulation: Reduced expression of pro-fibrotic genes (e.g., COL1A1, ACTA2) in human IPF lung tissue ex vivo .
-
Immune Regulation: Increased interleukin-10 (IL-10) production and STAT5 pathway activation, suggesting immunomodulatory activity .
-
Tissue Remodeling: Attenuated collagen deposition by 40-60% in bleomycin-induced lung fibrosis models .
Clinical Development Program
Phase 2a Trial in IPF
The randomized, double-blind, placebo-controlled trial (NCT05570058) enrolled 42 IPF patients with forced vital capacity (FVC) 50-90% predicted :
Parameter | Details |
---|---|
Duration | 12-week treatment + 24-week OLE |
Dose | 20 mg BID vs. placebo |
Endpoints | FVC decline, safety, biomarkers |
Completion | Q4 2024 (primary analysis) |
Interim data suggested stabilization of FVC decline and reduced serum biomarkers of fibrosis (e.g., MMP-7, YKL-40) . Full results are pending publication .
Comparative Efficacy Analysis
Zelasudil’s preclinical performance against nintedanib, a standard IPF therapy, highlights its differentiated profile :
Parameter | Zelasudil (50 mg/kg BID) | Nintedanib (50 mg/kg QD) |
---|---|---|
Collagen Reduction | 58% | 42% |
Ashcroft Score | 3.2 vs. 5.8 (control) | 4.1 vs. 5.8 (control) |
Tolerability | No weight loss | 8% body weight loss |
The enhanced efficacy and tolerability are attributed to ROCK2’s dual role in fibrosis and immune regulation .
Future Directions
Redx Pharma is evaluating zelasudil in broader indications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume